4-Chloropentylbenzene
Description
Significance of Aryl Halides in Chemical Research
Aryl halides, also known as haloarenes, are a class of organic compounds characterized by a halogen atom directly bonded to an aromatic ring. researchgate.net These compounds are distinct from alkyl halides in their preparation methods, chemical reactivity, and physical properties. researchgate.net Their significance in chemical research is vast, primarily serving as crucial intermediates in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. chemicalbook.comlookchem.com
The presence of the halogen on the aromatic ring makes aryl halides particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental methods for forming new carbon-carbon bonds. chemicalbook.com While generally less reactive towards nucleophiles than alkyl halides due to the stability of the aromatic ring, this reactivity can be significantly enhanced by the presence of other substituents on the ring or through the use of transition metal catalysts. chemicalbook.comresearchgate.net The specific halogen atom—chlorine, bromine, or iodine—also influences the compound's reactivity, affecting reaction rates and conditions. chemicalbook.com Aryl chlorides are among the most common and important members of this class. researchgate.net
Overview of Benzene (B151609) Derivatives in Organic Chemistry
Benzene is a foundational compound in organic chemistry, composed of six carbon atoms in a hexagonal ring with delocalized electrons, a feature that imparts unique stability known as aromaticity. nih.gov Benzene derivatives are formed when one or more hydrogen atoms on the benzene ring are replaced by other atoms or functional groups. alfa-chemistry.com This simple substitution principle gives rise to a vast number of compounds with diverse chemical properties and applications. alfa-chemistry.com
These derivatives are essential building blocks in organic synthesis. chemsrc.com The nature of the substituent group dictates the reactivity of the derivative and its potential applications. For instance, compounds like toluene (B28343) (methylbenzene) are used as solvents and in the production of other chemicals, while others form the basis for pharmaceuticals, polymers like polystyrene, and agrochemicals. alfa-chemistry.com The study of benzene and its derivatives has been crucial for developing a deeper understanding of aromaticity and the mechanisms of key reactions like electrophilic aromatic substitution. chemsrc.com
Historical Context of 4-Chloropentylbenzene Research
Specific historical details on the initial discovery and synthesis of this compound are not extensively documented in dedicated publications, which is common for many specialized chemical reagents. Its existence and properties are primarily cataloged in modern chemical databases and supplier inventories. The compound is identified by the CAS Number 79098-20-7. guidechem.com
Research involving this compound is situated within the modern context of synthetic organic chemistry, where it serves as a useful, though not widely known, intermediate. For example, recent studies have explored its use in reactions such as photoinduced radical borylation, highlighting its utility in contemporary synthetic methodologies. researchgate.net Its synthesis can be achieved through several established organic chemistry reactions, including Friedel-Crafts alkylation. The compound's record in chemical databases like PubChem dates back to 2005, and it is available from various chemical suppliers, indicating its role as a research chemical. nih.gov
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅Cl |
| Molecular Weight | 182.69 g/mol |
| CAS Number | 79098-20-7 |
| Boiling Point | 134°C at 22 mmHg |
| Density | 0.994 g/cm³ |
| Synonyms | Benzene, (4-chloropentyl)-, 1-chloro-4-pentylbenzene |
Data sourced from references nih.govchemsrc.comguidechem.commolport.com
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIKJSAAYMDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048206 | |
| Record name | 4-Chloropentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-20-7 | |
| Record name | 4-Chloropentylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079098207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloropentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79098-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPENTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8V4CEB5PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for 4 Chloropentylbenzene
Established Synthetic Routes to 4-Chloropentylbenzene
The primary methods for synthesizing this compound include classical electrophilic aromatic substitution reactions and multi-step tandem strategies. Each approach offers distinct advantages and challenges related to reaction control, regioselectivity, and scalability.
Friedel-Crafts alkylation represents a fundamental and direct method for forming alkylbenzenes. byjus.comlibretexts.org The reaction involves the alkylation of an aromatic ring using an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comwikipedia.org
The mechanism of Friedel-Crafts alkylation proceeds through a multi-step sequence involving an electrophilic carbocation. mt.com
Carbocation Formation : The Lewis acid catalyst activates the alkyl halide (e.g., 1-chloropentane) to generate a highly electrophilic carbocation. byjus.comlumenlearning.com The catalyst coordinates with the halogen, polarizing the C-Cl bond and facilitating its cleavage to form the carbocation. lumenlearning.com
Electrophilic Attack : The electron-rich π-system of the benzene (B151609) ring attacks the electrophilic carbocation, forming a new carbon-carbon bond. libretexts.org This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or cyclohexadienyl cation, during which the aromaticity of the ring is temporarily disrupted. byjus.comlibretexts.org
Deprotonation : A base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new alkyl group. byjus.com This action restores the aromaticity of the ring, yielding the final alkylbenzene product and regenerating the Lewis acid catalyst. mt.com
A significant challenge in this synthesis is the potential for carbocation rearrangement. libretexts.orglibretexts.org The initially formed primary carbocation can undergo a hydride shift to form a more stable secondary carbocation, which can lead to the formation of isomeric products instead of the desired straight-chain alkylbenzene. libretexts.org
The amount and nature of the catalyst are critical variables that influence the reaction's efficiency and selectivity. numberanalytics.com While Friedel-Crafts reactions can sometimes require stoichiometric or greater amounts of the catalyst, optimization aims to reduce catalyst loading for economic and environmental reasons. rsc.orgnih.gov
The choice of Lewis acid affects reactivity; stronger acids like AlCl₃ increase the reaction rate, while milder catalysts such as BF₃ or certain heterogeneous catalysts can minimize side reactions. numberanalytics.com Studies on various alkylation reactions have shown that catalyst loading can sometimes be reduced to as low as 0.01 molar equivalents while maintaining useful enantioselectivity. core.ac.uk The use of anhydrous catalysts is essential to prevent hydrolysis, which can deactivate the catalyst and introduce unwanted byproducts.
Table 1: Effect of Catalyst Type and Loading on Friedel-Crafts Alkylation
| Catalyst Type | Typical Loading | Key Considerations |
| Strong Lewis Acids (e.g., AlCl₃, FeCl₃) | Stoichiometric or excess | High reactivity; can promote polyalkylation and rearrangement. rsc.orgnih.gov |
| Mild Lewis Acids (e.g., BF₃, ZnCl₂) | Catalytic to Stoichiometric | Reduced reaction rate; can improve selectivity. numberanalytics.comresearchgate.net |
| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite-K10) | Catalytic | Offer easier separation, potential for regeneration, and enhanced selectivity. researchgate.netmdpi.com |
Research into heterogeneous systems, such as Fe-BEA zeolite catalysts, has shown that for ion-exchanged catalysts, conversion rates can increase with higher metal weight percent loading. mdpi.com
Temperature is a critical parameter in controlling the outcome of Friedel-Crafts alkylation. numberanalytics.com While higher temperatures generally increase the reaction rate, they also provide the energy for undesirable side reactions. rsc.orgnumberanalytics.com
Key side reactions that can be mitigated by temperature control include:
Polyalkylation : The product of the initial alkylation is often more nucleophilic than the starting material, making it susceptible to further alkylation. lumenlearning.comnih.gov
Isomerization/Rearrangement : As mentioned, carbocation intermediates can rearrange to more stable forms, leading to a mixture of products. libretexts.org
Decomposition : At elevated temperatures, reactants and products may decompose.
To suppress these issues, reactions are often conducted at lower temperatures. For the synthesis of similar alkylbenzenes, maintaining a temperature range of 0–5°C is recommended to suppress polyalkylation and enhance selectivity. In related acylation reactions, temperatures below 0°C, and sometimes as low as -75°C, have been used to achieve high yields of specific isomers. google.com
Table 2: General Effect of Temperature on Friedel-Crafts Alkylation
| Temperature | Reaction Rate | Side Reactions (e.g., Polyalkylation) | Selectivity |
| High | Increases | Increases | Decreases numberanalytics.com |
| Low | Decreases | Decreases | Increases numberanalytics.com |
The choice of solvent significantly impacts the rate, yield, and selectivity of Friedel-Crafts reactions. numberanalytics.com An ideal solvent should be inert to the reaction conditions. numberanalytics.com The polarity of the solvent can influence the reaction pathway.
Polar Solvents : Solvents like dichloromethane (B109758) (CH₂Cl₂) or nitrobenzene (B124822) can increase the reaction rate. numberanalytics.comgoogle.com The solvent system of lithium perchlorate (B79767) in nitromethane (B149229) has been shown to enhance the catalytic activity of the Lewis acid. researchgate.net
Non-polar Solvents : Non-polar solvents such as hexane (B92381) may improve regioselectivity by moderating the reaction. numberanalytics.com
Aromatic Solvent : Using a large excess of the aromatic substrate (benzene) as the solvent is a common strategy. This not only provides the reaction medium but also ensures that the alkylating agent is the limiting reagent, which helps to minimize polyalkylation. numberanalytics.comgoogle.com
Table 3: Influence of Solvent Type on Friedel-Crafts Synthesis
| Solvent Type | Effect on Reaction Rate | Effect on Selectivity | Example(s) |
| Polar | Enhances rate | Can vary | Dichloromethane, Nitrobenzene numberanalytics.comgoogle.com |
| Non-polar | May decrease rate | Can improve selectivity | Hexane numberanalytics.com |
| Excess Aromatic Substrate | Serves as reactant and solvent | Minimizes polyalkylation | Benzene google.com |
To circumvent the challenges associated with Friedel-Crafts alkylation, such as carbocation rearrangement, a two-step tandem strategy can be employed. This approach offers greater control and typically results in a product with higher purity.
The process involves:
Reduction : The synthesis begins with the reduction of a suitable ketone precursor, 4-pentylacetophenone (B7870815), to form 4-pentylbenzyl alcohol. This transformation is effectively achieved using sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent at a controlled temperature of 0°C.
Chlorination : The intermediate alcohol is subsequently chlorinated using thionyl chloride (SOCl₂). This reagent selectively replaces the hydroxyl group with a chlorine atom without affecting the aromatic ring, yielding the final this compound product.
This stepwise approach provides high-purity (>95%) this compound because it avoids the formation of carbocation intermediates that are prone to rearrangement.
Table 4: Performance of the Reduction-Chlorination Tandem Method
| Step | Reagent/Condition | Yield (%) | Key Advantage |
| Reduction | NaBH₄, 0°C, 2 h | >90 | High conversion efficiency to the alcohol intermediate. |
| Chlorination | SOCl₂, reflux, 3 h | 88 | Selective chlorination without affecting the aromatic ring. |
Reduction-Chlorination Tandem Strategies for this compound
Reduction of 4-Pentylacetophenone to 4-Pentylbenzyl Alcohol
A two-step approach commencing with the reduction of a ketone offers a reliable method for synthesizing the precursor to this compound. Specifically, 4-pentylacetophenone can be reduced to 4-pentylbenzyl alcohol. smolecule.com This transformation is commonly accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride. smolecule.comvulcanchem.com The use of sodium borohydride in ethanol at a controlled temperature of 0°C has been reported to achieve a conversion rate of over 90% to the corresponding alcohol.
Table 1: Reduction of 4-Pentylacetophenone
| Parameter | Details |
| Starting Material | 4-Pentylacetophenone |
| Product | 4-Pentylbenzyl Alcohol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol |
| Temperature | 0°C |
| Conversion Efficiency | >90% |
Chlorination of Alcohol Intermediates
Table 2: Chlorination of 4-Pentylbenzyl Alcohol
| Parameter | Details |
| Starting Material | 4-Pentylbenzyl Alcohol |
| Product | This compound |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Reaction Condition | Reflux |
| Reaction Time | 3 hours |
| Yield | 88% |
| Purity | >95% |
Grignard Reagent-Based Approaches for this compound
Grignard reagents provide a versatile method for the formation of carbon-carbon bonds and can be employed in the synthesis of this compound. organic-chemistry.org
Formation of Chloropentylmagnesium Halides
The synthesis begins with the preparation of a Grignard reagent. This involves the reaction of an appropriate haloalkane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comwikipedia.orgsigmaaldrich.com For the synthesis of this compound, a dihaloalkane such as 1-bromo-4-chloropentane (B8628794) would be reacted with magnesium to form the corresponding Grignard reagent, 4-chloropentylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. sigmaaldrich.com
Catalytic Coupling Reactions with Benzene
Once the Grignard reagent is formed, it can be coupled with benzene to yield the final product. This cross-coupling reaction is typically catalyzed by a metal salt, such as iron(III) chloride (FeCl₃). wikipedia.org The Grignard reagent acts as a nucleophile, attacking the benzene ring in the presence of the catalyst to form this compound. While this method allows for precise chain elongation, the formation of Grignard reagents from secondary alkyl halides can be slow and result in lower yields.
Emerging Synthetic Strategies for this compound and Analogues
Modern synthetic organic chemistry continuously seeks more efficient, selective, and sustainable methods for the construction of molecules. For the synthesis of this compound and its analogues, several emerging strategies are being explored. These include advancements in cross-coupling reactions and the development of novel catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of carbon-carbon bonds. tandfonline.comnrochemistry.com In a hypothetical application for this compound synthesis, a (4-chloropentyl)boronic acid or its ester could be coupled with an aryl halide in the presence of a palladium catalyst.
Another area of development is the use of more environmentally benign catalysts. For instance, iron-catalyzed cross-coupling reactions are gaining attention as iron is an abundant and less toxic metal compared to palladium. researchgate.netrsc.org
Photoredox catalysis represents a rapidly evolving field in organic synthesis. researchgate.net This strategy utilizes visible light to initiate chemical transformations, often under mild conditions. A potential application could involve the light-induced coupling of a suitable pentyl radical precursor with a chlorinated benzene derivative.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly. sigmaaldrich.comacs.org Applying these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.
Prevention of Waste : The ideal synthesis would generate minimal or no waste. acs.org Optimizing reaction conditions to maximize yield and minimize by-product formation is a key aspect of this principle.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of by-products.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com This involves selecting safer reagents and solvents.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or replaced with more innocuous alternatives. skpharmteco.com Research into solvent-free reactions or the use of greener solvents like water or supercritical CO₂ is an active area of green chemistry. core.ac.uk
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. rroij.com The development of highly active and selective catalysts can significantly improve the sustainability of a synthesis.
Impurity Profiling and Minimization in this compound Synthesis
The control and analysis of impurities are critical aspects of chemical synthesis, ensuring the final product's quality, safety, and efficacy. arastirmax.comsimsonpharma.com In the synthesis of this compound, a comprehensive impurity profile allows for the identification, quantification, and characterization of unwanted chemical entities that may arise from starting materials, intermediates, by-products of side reactions, or degradation products. ajprd.comijprajournal.comijbpas.com Understanding the formation of these impurities is paramount for optimizing the synthetic process to minimize their presence. spirochem.compharmatimesofficial.com
A common and effective route for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of benzene with valeryl chloride to form 4-oxo-4-phenylpentanoic acid, followed by a Clemmensen reduction. wikipedia.org Impurity profiling must address potential contaminants from each of these distinct chemical transformations.
The initial Friedel-Crafts acylation, an electrophilic aromatic substitution, is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). chemguide.co.ukiitk.ac.in While this reaction is generally efficient, several side reactions can lead to the formation of impurities.
One significant source of impurities is polyalkylation, where more than one pentyl group is attached to the benzene ring. This occurs because the initial product, an alkylbenzene, is more reactive than benzene itself. Careful control of reaction conditions, such as maintaining a low temperature (0–5°C) and using an optimal molar ratio of benzene to the acylating agent and catalyst, can suppress this side reaction.
Another potential impurity arises from the isomerization of the acyl group. Under the acidic conditions of the Friedel-Crafts reaction, the carbocation intermediate can rearrange, leading to the formation of structural isomers of the desired product. The use of a suitable solvent, such as dichloromethane or nitrobenzene, can help to stabilize the carbocation and prevent such rearrangements.
The purity of the reagents themselves is also a critical factor. The use of anhydrous aluminum chloride is essential to prevent hydrolysis, which can deactivate the catalyst and lead to the formation of by-products.
The second step, the Clemmensen reduction, converts the ketone functional group of 4-oxo-4-phenylpentanoic acid to a methylene (B1212753) group, yielding the final this compound product. wikipedia.orgallen.in This reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. allen.inbyjus.com While effective for reducing aryl-alkyl ketones, the Clemmensen reduction can also generate impurities. wikipedia.org
Incomplete reduction can result in the presence of the corresponding alcohol as an impurity. researchgate.net Dimerization products, such as pinacols, can also be formed as by-products. researchgate.net The strongly acidic conditions of the Clemmensen reduction can also pose challenges, particularly if the substrate is sensitive to acid. byjus.com However, for a compound like 4-oxo-4-phenylpentanoic acid, the carboxylic acid group is generally stable under these conditions and is not reduced. stackexchange.com
To minimize these impurities, careful control of reaction parameters is necessary. The use of activated zinc and ensuring a sufficiently acidic environment are crucial for driving the reduction to completion. wikipedia.org Modified Clemmensen conditions, such as using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride, have been shown to be effective for the reduction of certain ketones and may offer an alternative to minimize side reactions. wikipedia.org
The identification and quantification of these impurities are typically achieved through a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the components of the reaction mixture, allowing for the quantification of impurities. ijprajournal.comchromatographyonline.comresearchgate.net Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to elucidate the structures of the isolated impurities. spirochem.com This detailed analysis provides the necessary feedback to refine and optimize the synthetic methodology, ultimately leading to a higher purity final product. registech.com
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Formula | Potential Origin | Analytical Detection Method |
| Polyalkylated Benzenes | C₆H₆-ₓ(C₅H₁₁)ₓ | Friedel-Crafts Acylation | GC-MS, HPLC |
| Structural Isomers | C₁₁H₁₅ClO | Friedel-Crafts Acylation | GC-MS, NMR |
| 4-Oxo-4-phenylpentanoic Acid (unreacted) | C₁₁H₁₂O₃ | Incomplete Clemmensen Reduction | HPLC, IR |
| 4-Hydroxy-4-phenylpentanoic Acid | C₁₁H₁₄O₃ | Incomplete Clemmensen Reduction | HPLC, MS |
| Dimerization Products (e.g., Pinacols) | C₂₂H₂₈O₄ | Clemmensen Reduction | HPLC, MS |
Table 2: Strategies for Impurity Minimization
| Synthetic Step | Parameter to Control | Objective | Reference |
| Friedel-Crafts Acylation | Temperature | Suppress polyalkylation | |
| Friedel-Crafts Acylation | Molar Ratios of Reactants | Minimize side products | |
| Friedel-Crafts Acylation | Catalyst Purity (Anhydrous AlCl₃) | Avoid hydrolysis side reactions | |
| Friedel-Crafts Acylation | Solvent | Stabilize carbocation, prevent isomerization | |
| Clemmensen Reduction | Activation of Zinc | Ensure complete reduction | wikipedia.org |
| Clemmensen Reduction | Acidity of Medium | Drive reaction to completion | allen.in |
Mechanistic Investigations of 4 Chloropentylbenzene Reactivity
Nucleophilic Substitution Reactions of 4-Chloropentylbenzene
The chlorine atom on the pentyl chain of this compound is susceptible to substitution by nucleophiles. As a secondary alkyl halide, it can react through two competing mechanisms: the S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular) pathways. viu.cachemguide.co.uk The predominant mechanism is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. youtube.com
Displacement of the Chlorine Atom by Nucleophiles
In a nucleophilic substitution reaction, an incoming nucleophile replaces the chlorine atom, which departs as a chloride ion (Cl), a good leaving group. libretexts.orgoneonta.edu The carbon atom bonded to the chlorine is electrophilic due to the higher electronegativity of chlorine, making it the site of nucleophilic attack. chemguide.co.ukrutgers.edu
The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the chlorine atom (backside attack). libretexts.orgncert.nic.in This concerted reaction involves a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing chloride ion. byjus.com This pathway is favored by strong nucleophiles (e.g., OH, CN, CH(_3)O) and polar aprotic solvents (like acetone (B3395972) or DMSO). msu.edupressbooks.pub The reaction rate is dependent on the concentration of both the this compound and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center can slow down S(_N)2 reactions. msu.edu
The S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the C-Cl bond to form a secondary carbocation and a chloride ion. oneonta.edulibretexts.org This intermediate is then rapidly attacked by a nucleophile from either side, which can lead to a mixture of stereoisomers if the carbon were chiral. libretexts.org This pathway is favored by weak nucleophiles (e.g., H(_2)O, ROH) and polar protic solvents, which can stabilize the carbocation intermediate. youtube.compressbooks.pub The rate of an S(_N)1 reaction depends only on the concentration of the alkyl halide. masterorganicchemistry.com
| Mechanism | Description | Favored By | Rate Law | Stereochemistry |
|---|---|---|---|---|
| SN2 | Single, concerted step (bimolecular) | Strong Nucleophiles, Polar Aprotic Solvents | Rate = k[Alkyl Halide][Nucleophile] | Inversion of configuration |
| SN1 | Two steps, via carbocation (unimolecular) | Weak Nucleophiles, Polar Protic Solvents | Rate = k[Alkyl Halide] | Racemization |
Formation of Carbon-Nucleophile Bonds
A significant application of nucleophilic substitution is the formation of new carbon-carbon bonds, which is a key process in organic synthesis. libretexts.org This can be achieved by using a carbon-based nucleophile, such as the cyanide ion (:CN).
When this compound is heated with a solution of sodium or potassium cyanide in ethanol (B145695), a nucleophilic substitution reaction occurs, replacing the chlorine atom with a cyano group (-CN). libretexts.orgyoutube.com This reaction extends the carbon chain by one atom, forming 4-phenylhexane-2-carbonitrile. libretexts.org Given that cyanide is a strong nucleophile, the reaction with a secondary halide like this compound would likely proceed via an S(_N)2 mechanism. youtube.comyoutube.com
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|---|---|---|---|
| This compound | KCN or NaCN in ethanol | Heat under reflux | 4-Phenylhexane-2-carbonitrile | SN2 |
Oxidation Reactions of this compound
The alkyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring. lumenlearning.com Strong oxidizing agents can cleave the alkyl chain, converting it into a carboxylic acid group. libretexts.orgpressbooks.pub
Electron Transfer Processes Leading to Carboxylic Acids
When an alkylbenzene is treated with a powerful oxidizing agent such as hot, aqueous potassium permanganate (B83412) (KMnO(_4)) or chromic acid, the entire alkyl side chain is oxidized down to a single carboxyl group (-COOH). pearson.commasterorganicchemistry.comorganicchemistryguide.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom, which is the case for this compound. libretexts.orgpearson.com The reaction converts this compound into benzoic acid, cleaving the rest of the carbon chain. libretexts.org
The mechanism for this oxidation is complex but is understood to be initiated by the abstraction of a benzylic hydrogen atom. libretexts.orgpressbooks.pub This forms a benzylic radical, which is stabilized by resonance with the aromatic ring. khanacademy.org This radical intermediate then undergoes further oxidation steps. The involvement of radical intermediates suggests that electron transfer processes are fundamental to the mechanism. youtube.com Permanganate (MnO(_4)) acts as the electron acceptor in this process. researchgate.net
| Substrate | Reagent | Conditions | Product | Key Mechanistic Feature |
|---|---|---|---|---|
| This compound | KMnO4, H2O | Heat, Acidic or Basic conditions | Benzoic acid | Formation of a resonance-stabilized benzylic radical via electron transfer |
Reduction Reactions of this compound
The chloroalkane functional group in this compound can be reduced to an alkane, effectively replacing the chlorine atom with a hydrogen atom. This transformation can be achieved through various reductive processes that involve the gain of electrons by the substrate.
Electron Gain Processes and Alkane Formation
The reduction of the carbon-chlorine bond in this compound yields pentylbenzene (B43098). Several methods can accomplish this.
One common method is reduction using zinc metal in the presence of an acid like hydrochloric acid (HCl). khanacademy.orgunacademy.com The mechanism involves the transfer of electrons from the zinc metal to the alkyl halide. youtube.com Zinc metal loses two electrons to form Zn. An electron is transferred to this compound, causing the C-Cl bond to break and forming a radical intermediate and a chloride ion. A second electron transfer to the radical forms a carbanion, which is then protonated by the acid to yield the final alkane product, pentylbenzene. youtube.com
Another powerful method is catalytic hydrogenation, where the alkyl halide is treated with hydrogen gas (H(_2)) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgeduncle.com The reaction occurs on the surface of the metal catalyst, where H(_2) is adsorbed and splits into hydrogen atoms. pressbooks.pub The alkyl halide also interacts with the surface, and the chlorine is replaced by hydrogen. eduncle.com
| Reduction Method | Reagents | Product | Mechanism Summary |
|---|---|---|---|
| Metal-Acid Reduction | Zn, HCl | Pentylbenzene | Two-step electron gain from metal to form a carbanion, followed by protonation. |
| Catalytic Hydrogenation | H2, Pd/C catalyst | Pentylbenzene | Reaction on a metal surface involving cleavage of H2 and displacement of Cl. |
Borylation Reactions Involving Halopentylbenzene Derivatives
The synthesis of arylboronates from aryl halides, a process known as the Miyaura-Ishiyama borylation, is a cornerstone of modern synthetic chemistry, primarily due to the utility of the products in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org This transformation is highly relevant for converting compounds like this compound into more versatile synthetic intermediates.
Palladium-based catalysts are most commonly employed for the borylation of aryl halides. beilstein-journals.org The efficiency and scope of these reactions are critically dependent on the choice of ligand, boron source, and base. acsgcipr.org
A highly efficient system for the borylation of aryl chlorides involves a palladium catalyst, such as PdCl₂(CH₃CN)₂, supported by a sterically hindered biarylphosphine ligand like SPhos. nih.gov Another effective system combines Pd(dba)₂ with a bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) ligand. organic-chemistry.org These systems are capable of converting a wide range of aryl chlorides, including electron-rich and sterically hindered substrates, into their corresponding pinacol (B44631) boronate esters. nih.govorganic-chemistry.org Pinacolborane (HBpin) is often used as an inexpensive and atom-economical boron source. nih.gov
While palladium catalysts are prevalent, systems based on more earth-abundant metals like iron have been developed as a more sustainable alternative. acs.org For instance, a combination of iron(II) triflate and an N-heterocyclic carbene (NHC) ligand, such as IMes, has shown significant activity for the borylation of aryl chlorides. acs.org
Below is a table summarizing various catalytic systems used for the borylation of aryl halides.
| Catalyst Precursor | Ligand | Boron Source | Base | Key Features |
| PdCl₂(CH₃CN)₂ | SPhos | Pinacolborane | Triethylamine | High efficiency for aryl chlorides, low Pd loadings. nih.gov |
| Pd(dba)₂ | t-Bu-DPEphos | Pinacolborane | Triethylamine | Effective for electron-rich and sterically hindered substrates. organic-chemistry.org |
| Pd(OAc)₂ | XPhos | Bis(pinacolato)diboron | K₃PO₄ | Can be performed in air without dry/degassed solvents. beilstein-journals.org |
| Iron(II) triflate | IMes | Li[B(tBu)pin-Bpin] | - | Effective for challenging aryl chloride substrates. acs.org |
The mechanism of palladium-catalyzed borylation mirrors that of other cross-coupling reactions, such as the Buchwald-Hartwig amination. acsgcipr.org The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the aryl halide (e.g., this compound) to form a Pd(II) intermediate. acsgcipr.org
Transmetalation : The boron reagent, activated by a base, transfers the boryl group to the palladium center, displacing the halide.
Reductive Elimination : The aryl and boryl groups on the Pd(II) center couple, and the resulting arylboronate product is eliminated, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acsgcipr.org
Computational studies have provided deeper insights into the electronic structure of boron reagents and the energetics of the reaction pathways. thieme-connect.dethieme-connect.de These studies help in understanding the role of ligands and additives in stabilizing intermediates and facilitating the key bond-forming and bond-breaking steps. thieme-connect.de The formation of the carbon-boron bond is a critical step, and its efficiency is influenced by the electronic and steric properties of both the aryl halide and the catalyst system. rsc.org
Carbonylation and Carboxylation Pathways of Aryl Halides
The incorporation of carbon monoxide (CO) or carbon dioxide (CO₂) into organic molecules is a fundamental transformation for synthesizing valuable carbonyl compounds and carboxylic acids. For aryl halides like this compound, these reactions provide direct routes to important derivatives.
Carbon dioxide is a thermodynamically stable and kinetically inert molecule, making its activation a significant chemical challenge. researchgate.net In the context of aryl halide carboxylation, several strategies have been developed:
Reductive Activation : A common approach involves the reduction of CO₂. This can be achieved using stoichiometric metallic reductants like manganese or zinc, or through electrochemical methods. nih.govacs.org For instance, electrochemically generated samarium(II) species can act as powerful single-electron reductants, converting CO₂ into the highly reactive CO₂ radical anion (CO₂•⁻). rsc.orgacs.org This radical anion can then react with the aryl halide.
Insertion into Metal-Carbon Bonds : In transition-metal-catalyzed cycles (e.g., with Ni or Pd), an active organometallic species, such as an aryl-nickel(I) complex, is formed. nih.gov CO₂ can then insert directly into the metal-carbon bond to form a metal carboxylate intermediate. nih.govacs.org
Photoredox Activation : Visible-light photoredox catalysis provides a mild and sustainable method for CO₂ activation. researchgate.net A photosensitizer, upon absorbing light, can reduce CO₂ to its radical anion, which then participates in the carboxylation reaction. researchgate.net
Catalysts are essential for overcoming the high activation barrier of carboxylation and carbonylation reactions. Their roles are multifaceted and depend on the specific reaction pathway.
Transition Metals (Ni, Pd, Cu) : Transition metals are central to many carboxylation pathways. In a typical nickel-catalyzed cycle for aryl chlorides, a Ni(0) species undergoes oxidative addition to the aryl chloride. nih.govacs.org The resulting aryl-Ni(II) complex is then reduced to an aryl-Ni(I) species. nih.gov This key intermediate reacts with CO₂ to form a nickel carboxylate, which, after further reduction and workup, releases the carboxylic acid and regenerates the active catalyst. nih.gov Palladium and copper catalysts operate through similar, albeit distinct, mechanistic cycles involving oxidative addition and CO₂ insertion steps. mdpi.comfrontiersin.org
Lewis Acids : Lewis acids, such as those generated in situ from the oxidation of metal reductants (e.g., Mn(II) or Zn(II)), can play a crucial role. nih.gov They can coordinate to the oxygen atoms of the CO₂ molecule, increasing its electrophilicity and facilitating its insertion into the metal-carbon bond. nih.gov
Bases : In borylation reactions, bases are required to activate the boron reagent. acsgcipr.org In carboxylation, they can act as proton acceptors or participate in the regeneration of the catalyst. mdpi.com
Below is a table summarizing catalytic systems for the carboxylation of aryl halides.
| Catalyst | Reductant | Ligand/Additive | Key Mechanistic Feature |
| NiCl₂(PPh₃)₂ | Mn(0) | Ammonium salts | Formation of an aryl-Ni(I) intermediate followed by CO₂ insertion. acs.org |
| Pd(OAc)₂ | Et₂Zn | tBuXPhos | Bulky, electron-rich ligand promotes carboxylation over side reactions. acs.org |
| Pd(OAc)₂ / Ir photoredox catalyst | iPr₂NEt | - | Dual catalytic system enabling visible-light-driven carboxylation. mdpi.com |
| CuI | TMEDA or DMEDA | - | Copper-catalyzed CO₂ insertion into aryl iodides. mdpi.com |
Photochemical and Photoredox Mechanistic Pathways
Photochemistry offers alternative, often milder, pathways for the functionalization of aryl halides. These reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity.
In the context of aryl halides, photochemical reactions can proceed via photodissociation of the carbon-halogen bond to generate an aryl radical. koreascience.krlibretexts.org This highly reactive intermediate can then engage in various subsequent reactions.
More recently, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.org This approach uses a photocatalyst (often a ruthenium or iridium complex) that, upon light absorption, can engage in single-electron transfer (SET) with a substrate. princeton.edunih.gov The general mechanism involves several key steps:
Excitation : The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).
Electron Transfer : The excited photocatalyst can act as either a reductant or an oxidant.
Reductive Quenching : PC* can be reduced by a sacrificial electron donor, generating a more potent reductant that can then activate the substrate (e.g., an aryl halide).
Oxidative Quenching : PC* can be oxidized by an electron acceptor. Alternatively, it can directly reduce a substrate, such as an aryl halide, to form an aryl radical anion. This anion can then fragment to yield an aryl radical and a halide anion.
Catalytic Cycle : The generated radical intermediate reacts to form the desired product, and the photocatalyst is returned to its ground state, ready to begin another cycle.
For the carboxylation of aryl halides, a dual catalytic system combining a photoredox catalyst and a transition metal catalyst (e.g., palladium) can be employed. researchgate.netmdpi.com In such a system, the photocatalyst facilitates the formation of the key organometallic intermediates under mild conditions, while the transition metal catalyst mediates the C-C bond formation with activated CO₂. researchgate.net This synergistic approach avoids the need for harsh reagents and conditions often required in traditional thermal methods. researchgate.net
Electron Transfer Mechanisms in Reactions of Halogenated Aromatics
Electron transfer is a fundamental process in many reactions of halogenated aromatic compounds like this compound. These reactions typically involve the transfer of electrons from a nucleophile or a catalyst to the molecule, or from the molecule to an electrophile, initiating a cascade of bond-breaking and bond-forming events. The reactivity is largely dictated by the interplay between the alkyl halide portion and the aromatic ring.
For the chloroalkane chain, nucleophilic substitution reactions are a primary pathway. These can proceed through two main mechanisms:
SN2 Mechanism: A single-step process where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This reaction is bimolecular, and its rate depends on the concentrations of both the substrate and the nucleophile.
SN1 Mechanism: A two-step process involving the initial slow departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.
The benzene ring influences which of these mechanisms is more likely. The presence of the phenyl group can stabilize a carbocation at the benzylic position (the carbon adjacent to the ring), but in this compound, the chlorine is further down the alkyl chain, diminishing this effect.
The aromatic ring itself can undergo electrophilic aromatic substitution, a process where an electrophile attacks the electron-rich benzene ring. This is a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The pentyl group is an activating group, meaning it donates electron density to the benzene ring, making it more susceptible to electrophilic attack than benzene itself.
Illustrative Data on Reaction Mechanisms of Related Compounds
| Compound Class | Reaction Type | Key Mechanistic Features | Typical Rate Determining Step |
| Primary Alkyl Halides | SN2 | Bimolecular, backside attack, inversion of stereochemistry | Nucleophilic attack |
| Secondary Alkyl Halides | SN1 / SN2 | Can proceed via either mechanism depending on conditions | Formation of carbocation (SN1) or nucleophilic attack (SN2) |
| Substituted Benzenes | Electrophilic Aromatic Substitution | Formation of a resonance-stabilized carbocation (sigma complex) | Attack of the electrophile on the aromatic ring |
Energy Transfer Processes in Catalytic Systems
Energy transfer processes are crucial in photocatalytic reactions, where light energy is used to drive chemical transformations. In the context of this compound, this would typically involve the use of a photocatalyst that can absorb light and then transfer that energy to the substrate, initiating a reaction.
The general mechanism for photocatalytic degradation of chlorinated aromatic compounds involves the following steps:
Light Absorption: A semiconductor photocatalyst, such as titanium dioxide (TiO₂), absorbs photons with energy greater than or equal to its band gap, leading to the formation of an electron-hole pair.
Energy Transfer: The excited photocatalyst can then transfer this energy to an adsorbed molecule of this compound. This energy transfer can lead to the homolytic cleavage of the carbon-chlorine bond, generating a pentylbenzene radical and a chlorine radical.
Radical Reactions: These highly reactive radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent or reaction with oxygen to form oxidized products.
The efficiency of these processes is dependent on factors such as the wavelength of light, the nature of the photocatalyst, and the reaction conditions. Studies on the photocatalytic degradation of other chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, have demonstrated that this can be an effective method for their removal from the environment.
Key Parameters in Photocatalytic Energy Transfer
| Parameter | Description | Impact on Reactivity |
| Catalyst Band Gap | The minimum energy required to excite an electron in the photocatalyst. | Determines the wavelength of light required for activation. |
| Quantum Yield | The number of reacted molecules per photon absorbed. | A measure of the efficiency of the energy transfer process. |
| Substrate Adsorption | The binding of the substrate to the surface of the photocatalyst. | Efficient adsorption is often a prerequisite for efficient energy transfer. |
Advanced Spectroscopic and Analytical Characterization of 4 Chloropentylbenzene
Chromatographic Techniques for High-Purity Analysis
Chromatographic methods are essential for separating 4-Chloropentylbenzene from impurities, which may include isomers, unreacted starting materials, or byproducts from its synthesis. The choice of technique depends on the nature of the impurities and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of pharmaceutical and chemical compounds due to its high resolution and sensitivity. For a relatively nonpolar compound like this compound, a reversed-phase HPLC method is typically employed. This method allows for the quantification of both polar and nonpolar impurities.
A typical HPLC setup would involve a C18 stationary phase, which effectively retains the nonpolar analyte and related impurities. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, can be used to effectively separate compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the benzene (B151609) ring exhibits strong absorbance, typically around 254 nm. This method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for quantifying potential impurities to levels as low as parts per million (ppm).
Table 1: Illustrative HPLC Method for this compound Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. It provides exceptional separation efficiency (GC) coupled with definitive identification capabilities (MS). In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. A nonpolar column, such as one coated with a dimethylpolysiloxane stationary phase, is often used for separating alkylbenzenes.
The separated components enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For this compound (molecular weight ≈ 182.69 g/mol ), key fragments would include the molecular ion peak (M+) and a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope. Other expected fragments would arise from the cleavage of the pentyl chain, such as the tropylium (B1234903) ion (m/z 91). GC-MS is also used to assess purity by detecting and identifying any volatile impurities.
Table 2: Expected GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
| 182/184 | [C₁₁H₁₅Cl]⁺ | Molecular ion peak (M⁺) with characteristic 3:1 isotopic pattern for Chlorine. |
| 125/127 | [C₇H₆Cl]⁺ | Loss of a C₄H₉ radical. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes. |
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing non-volatile, thermally unstable, or highly polar impurities that may be present in a sample of this compound. LC-MS couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.
For analysis, the same reversed-phase LC conditions described for HPLC can be used. The column effluent is directed into an MS interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is particularly useful for polar compounds, while APCI is well-suited for relatively nonpolar molecules like this compound. In positive ion mode, the instrument would typically detect the protonated molecule [M+H]⁺ or adducts with solvent ions. LC-MS/MS, which involves a triple quadrupole mass analyzer, can be used for highly selective and sensitive quantification of specific impurities, even in complex matrices.
This compound itself is an achiral molecule. However, if derivatives are synthesized that introduce a chiral center—for example, through hydroxylation or amination on the pentyl chain—chiral chromatography becomes essential for separating the resulting enantiomers. Enantiomers often exhibit different pharmacological and toxicological properties, making their separation critical in many industries.
Chiral HPLC is the most common method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric pair.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the chemical environment of different functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the aliphatic protons of the pentyl chain. The aromatic region would display a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, appearing as two doublets. The protons on the pentyl chain would appear as a series of multiplets, with chemical shifts influenced by their proximity to the aromatic ring and the chlorine atom.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons (four signals due to symmetry) and the five carbons of the pentyl chain. The chemical shifts are highly predictable based on the electronic environment of each carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures and chemical shift principles. Solvent: CDCl₃)
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH (ortho to pentyl) | ~7.15 ppm (d, 2H) | ~128.5 ppm |
| Aromatic CH (ortho to Cl) | ~7.25 ppm (d, 2H) | ~129.0 ppm |
| Aromatic C (ipso, attached to pentyl) | - | ~140.0 ppm |
| Aromatic C (ipso, attached to Cl) | - | ~132.0 ppm |
| -CH₂- (benzylic) | ~2.60 ppm (t, 2H) | ~35.0 ppm |
| -CH₂- (chain) | ~1.65 ppm (m, 2H) | ~31.0 ppm |
| -CH₂- (chain) | ~1.35 ppm (m, 2H) | ~28.0 ppm |
| -CH₂- (chain) | ~1.75 ppm (m, 2H) | ~33.0 ppm |
| -CH₂-Cl | ~3.55 ppm (t, 2H) | ~45.0 ppm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
For this compound (C₁₁H₁₅Cl), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak. docbrown.info The monoisotopic mass of this compound is 182.0862 g/mol . chemspider.com
The fragmentation of this compound is governed by the stability of the resulting carbocations and radicals. chemguide.co.uk Key fragmentation pathways would include:
Benzylic cleavage: Cleavage of the C-C bond between the first and second carbon of the pentyl chain is highly favorable due to the formation of a stable tropylium ion (m/z 91) or a related benzyl (B1604629) cation.
Loss of the alkyl chain: Fragmentation can lead to the loss of the pentyl group, resulting in a chlorophenyl cation.
Cleavage within the alkyl chain: Fragmentation along the pentyl chain will produce a series of alkyl carbocations. libretexts.org
Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.
A hypothetical fragmentation pattern is presented in the table below.
| m/z Value | Proposed Fragment Ion | Significance |
| 182/184 | [C₁₁H₁₅Cl]⁺ | Molecular ion peak (M⁺ and M+2) |
| 91 | [C₇H₇]⁺ | Tropylium ion, indicating benzylic cleavage |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of chlorine |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the alkyl chain |
| 43 | [C₃H₇]⁺ | Propyl cation from cleavage of the alkyl chain |
Tandem mass spectrometry (MS/MS) provides deeper structural information by isolating a specific ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. This technique would be particularly useful in distinguishing this compound from its isomers. By selecting the molecular ion (m/z 182) as the precursor, collision-induced dissociation (CID) would generate a characteristic product ion spectrum. This spectrum would serve as a structural fingerprint, confirming the connectivity of the pentyl chain and the position of the chlorine atom on the benzene ring. libretexts.org For example, the prominent presence of the m/z 91 ion in the product spectrum would strongly support the structure of an alkylbenzene.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be able to distinguish its molecular formula, C₁₁H₁₅Cl, from other potential formulas that might have the same nominal mass. This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product. nih.gov
| Adduct | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₁H₁₅³⁵Cl | 182.0857 |
| [M+H]⁺ | C₁₁H₁₆³⁵Cl | 183.0935 |
| [M+Na]⁺ | C₁₁H₁₅³⁵ClNa | 205.0754 |
Table data is predictive and based on known atomic masses. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com These vibrations are characteristic of specific functional groups and bonding arrangements, providing a molecular "fingerprint."
For this compound, the IR and Raman spectra would reveal key structural features:
Aromatic C-H Stretching: Bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the pentyl chain.
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
C-Cl Stretching: A strong absorption in the fingerprint region, typically around 750-700 cm⁻¹, would be expected for the C-Cl bond. uantwerpen.be
While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds, making the combination of both techniques powerful for a complete vibrational analysis. photothermal.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman |
| C-H Bending (Alkyl) | 1470 - 1365 | IR |
| C-Cl Stretch | 750 - 700 | IR |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. up.ac.za For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene ring. Benzene itself shows characteristic absorption bands, and substitution on the ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in intensity. up.ac.za The pentyl and chloro substituents on the benzene ring would be expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. sciencepublishinggroup.com A typical UV-Vis spectrum for this compound dissolved in a non-polar solvent like cyclohexane (B81311) would likely show a primary absorption band around 200-220 nm and a weaker, fine-structured secondary band around 260-270 nm.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. kobe-u.ac.jp The standard structure of this compound is achiral and therefore would not exhibit a CD spectrum.
However, if a chiral center were introduced into the molecule, for example, by hydroxylation or other functionalization on the pentyl chain creating a stereocenter, CD spectroscopy would become a vital tool for determining the absolute configuration (R or S) of that stereocenter. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), could be compared to theoretical calculations or to the spectra of related compounds with known configurations to assign the stereochemistry.
X-ray Diffraction Analysis of this compound Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound itself may be a liquid or a low-melting solid at room temperature, its crystalline derivatives can be analyzed to provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com
Crystal Structure Determination
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The determination of the crystal structure of a compound provides fundamental insights into its solid-state packing, molecular geometry, and the nature of intermolecular forces that govern its macroscopic properties.
The process of crystal structure determination involves several key steps. Initially, a high-quality single crystal of the compound is required. This is typically achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays.
The diffraction pattern, which consists of a series of spots of varying intensity, is recorded as the crystal is rotated. The positions and intensities of these diffracted beams are then used to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.
Following data collection, the phase problem is solved to generate an initial electron density map. This map is then interpreted to build a molecular model, and the atomic positions and displacement parameters are refined against the experimental data. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles within the molecule.
While specific crystallographic data for this compound is not available, a hypothetical data table is presented below to illustrate the typical parameters reported in such a study.
| Parameter | Value |
|---|---|
| Empirical formula | C11H15Cl |
| Formula weight | 182.69 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z | 4 |
| Calculated density (g/cm³) | - |
Intermolecular Interactions via Hirshfeld Surface Analysis
In the absence of a determined crystal structure for this compound, a Hirshfeld surface analysis, which is contingent on crystallographic data, cannot be performed. This analytical tool is instrumental in the investigation of intermolecular interactions within a crystalline environment.
Hirshfeld surface analysis provides a visual representation of the space occupied by a molecule in a crystal, partitioned in a way that allows for the detailed examination of close contacts with neighboring molecules. The surface is generated based on the electron distribution of the pro-molecule, which is the sum of the electron densities of the isolated atoms.
Several properties can be mapped onto the Hirshfeld surface to highlight different aspects of intermolecular interactions. The normalized contact distance, dnorm, is a key property that simultaneously considers the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close contacts with distances shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other significant interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length.
A hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis, is presented in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | - |
| C···H/H···C | - |
| Cl···H/H···Cl | - |
| Other | - |
The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify features such as π-π stacking interactions, which could be relevant for the phenyl rings in this compound. The analysis of these surfaces provides a comprehensive understanding of the forces that drive the self-assembly of molecules in the solid state.
Computational and Theoretical Chemistry Studies of 4 Chloropentylbenzene
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing fundamental insights into molecular properties. wikipedia.org These techniques are broadly categorized into Density Functional Theory (DFT) and wave function-based ab initio methods. taylor.eduusc.edu
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. taylor.edu DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. core.ac.uknccr-must.ch In practice, the Kohn-Sham approach is used to transform the many-body problem into a more manageable one involving non-interacting electrons moving in an effective potential. chemrxiv.org
For 4-Chloropentylbenzene, DFT calculations would typically be performed to determine its equilibrium geometry and various electronic properties. This involves selecting an appropriate functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations, such as the B3LYP functional with a 6-31G(d) or larger basis set, have proven effective for a wide range of organic molecules, including those containing halogens. researchgate.net
The primary outputs of a DFT ground-state calculation for this compound would include:
Optimized Molecular Geometry: The calculation determines the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. This reveals the three-dimensional structure of the molecule's most stable conformer.
Electronic Properties: DFT yields crucial information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For this compound, this would highlight the electron-rich (negative potential) region around the chlorine atom and the benzene (B151609) ring, and electron-poor (positive potential) regions, which are susceptible to nucleophilic attack. openochem.org
Table 1: Illustrative DFT-Calculated Ground State Geometric Parameters for this compound (B3LYP/6-31G(d))
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| C-Cl | C4(pentyl)-Cl | ~1.80 Å |
| C-C (alkyl) | C1-C2 (pentyl) | ~1.54 Å |
| C-C (aromatic) | C(aromatic)-C(aromatic) | ~1.39 Å |
| C-H (alkyl) | C-H | ~1.10 Å |
| Bond Angles | ||
| C-C-Cl | C3-C4-Cl (pentyl) | ~109.5° |
| C-C-C (alkyl) | C2-C3-C4 (pentyl) | ~112.0° |
| C-C-C (aromatic) | C-C-C | ~120.0° |
| Dihedral Angle | ||
| C-C-C-C | C1-C2-C3-C4 (pentyl) | ~180° (anti) |
Note: These are typical, representative values for similar structures and serve for illustrative purposes only. Actual calculated values may vary.
The term ab initio, meaning "from first principles," refers to a class of wave function-based methods that solve the Schrödinger equation without using empirical parameters. wikipedia.org These methods are systematically improvable, meaning that accuracy can be increased by using more sophisticated levels of theory and larger basis sets, albeit at a significantly higher computational cost compared to DFT.
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wave function as a single Slater determinant. It provides a foundational, qualitative picture but neglects electron correlation, the instantaneous interactions between electrons. wikipedia.org
Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are widely used techniques that systematically include correlation effects. nih.gov These methods are crucial for obtaining highly accurate energies, reaction barriers, and non-covalent interaction energies. nih.govresearchgate.net
For this compound, high-level ab initio calculations, such as CCSD(T) extrapolated to the complete basis set (CBS) limit, would serve as a "gold standard" for benchmarking the accuracy of less computationally expensive DFT functionals. nih.gov They are particularly important for studying processes where electron correlation is critical, such as bond-breaking reactions or the subtle interplay of forces in weakly bound complexes. researchgate.netarxiv.org
Molecular Dynamics Simulations for Conformational Analysis
The pentyl chain of this compound is flexible, allowing the molecule to adopt numerous spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time.
An MD simulation of this compound would involve:
Force Field Selection: A classical force field (e.g., AMBER, CHARMM, or a general force field like GAFF) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field consists of parameters for bond stretching, angle bending, torsional (dihedral) rotations, and non-bonded interactions.
System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water or a nonpolar solvent) or in a vacuum to model the gas phase.
Simulation: Newton's equations of motion are integrated numerically over a series of small time steps (typically femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
By analyzing this trajectory, which can span nanoseconds or microseconds, researchers can identify the most stable and frequently occurring conformations. acs.org For this compound, this analysis would focus on the dihedral angles along the pentyl chain, revealing preferences for anti (staggered) or gauche conformations and how the bulky chlorophenyl group influences these preferences. This provides a dynamic picture of the molecule's flexibility and the energy barriers between different conformational states.
Table 2: Illustrative Conformational States of the Pentyl Chain in this compound
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Description |
| C(aromatic)-C1-C2-C3 | Anti (~180°) | 0.0 | Most stable, extended chain |
| C(aromatic)-C1-C2-C3 | Gauche (~±60°) | ~0.9 | Less stable, kinked chain |
| C1-C2-C3-C4 | Anti (~180°) | 0.0 | Most stable, extended chain |
| C1-C2-C3-C4 | Gauche (~±60°) | ~0.9 | Less stable, kinked chain |
Note: These are general energy values for alkane chains and serve for illustrative purposes. The actual energy landscape would be more complex due to interactions involving the entire molecule.
Theoretical Modeling of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. elte.huyoutube.com For this compound, theoretical modeling can predict its reactivity, identify likely products, and characterize the high-energy transition states that control reaction rates. researchgate.net
A primary application of theoretical modeling is the calculation of reaction energy profiles. These diagrams plot the potential energy of the system as it progresses along a reaction coordinate from reactants to products. A key feature of this profile is the transition state (TS), which represents the energy maximum along the minimum energy path and corresponds to the activation energy of the reaction. libretexts.org
A relevant reaction for this compound is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. usp.brresearchgate.net Computational methods can be used to:
Locate the Transition State: Specialized algorithms are used to find the exact geometry of the TS, which is a first-order saddle point on the potential energy surface. For an SN2 reaction, this structure would feature a "pentacoordinated" carbon with partially formed and partially broken bonds to the incoming nucleophile and the leaving chloride group, respectively. libretexts.orgmdpi.com
Calculate Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction barrier. A higher barrier corresponds to a slower reaction rate.
Calculate Reaction Energy (ΔE_rxn): The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). usp.br
Table 3: Illustrative Energy Profile for a Hypothetical SN2 Reaction: Nu⁻ + this compound → Nu-Pentylbenzene + Cl⁻
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated Nu⁻ and this compound | 0.0 |
| Pre-reaction Complex | Nu⁻ weakly associated with the substrate | -5.0 |
| Transition State | Pentacoordinated carbon, partial bonds | +15.0 |
| Post-reaction Complex | Product associated with leaving Cl⁻ | -25.0 |
| Products | Separated product and Cl⁻ | -20.0 |
Note: These values are hypothetical and illustrative of a typical SN2 profile in solution. Actual energies are highly dependent on the nucleophile and solvent.
While most chemical reactions occur on the ground-state potential energy surface (the Born-Oppenheimer approximation), photochemical processes involve electronically excited states. When two or more potential energy surfaces come close in energy, the Born-Oppenheimer approximation can break down, and the system can transition between states. These are known as non-adiabatic processes. researchgate.net
The benzene ring in this compound is a chromophore that can absorb UV light, promoting the molecule to an excited state. Non-adiabatic dynamics simulations are essential for understanding the fate of this excitation. kyoto-u.ac.jprsc.org These simulations model the relaxation pathways of the excited molecule, which often involve:
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁).
Conical Intersections (CIs): Points of degeneracy between two electronic states that act as efficient funnels for rapid, non-radiative relaxation back to the ground state. researchgate.net
For this compound, non-adiabatic simulations could predict the lifetimes of its excited states and the quantum yields of different photochemical processes, such as fluorescence or bond cleavage. rsc.org Such studies would reveal how the chloro- and pentyl- substituents modify the photophysical behavior compared to unsubstituted benzene. kyoto-u.ac.jprsc.org
Prediction of Spectroscopic Properties
Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for structural elucidation and analysis. Techniques such as Density Functional Theory (DFT) and various empirical and semi-empirical models can generate theoretical spectra that closely approximate experimental results. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational chemistry for organic molecules. researchgate.net These prediction algorithms analyze the molecular structure to calculate the chemical environment of each nucleus, estimating its shielding and, consequently, its chemical shift. researchgate.netnih.gov Advanced methods may even account for conformational flexibility and solvent effects to enhance accuracy. github.ioarxiv.org For this compound, a computational model would predict distinct signals for the aromatic protons, the benzylic proton, the various methylene (B1212753) groups in the pentyl chain, and the terminal methyl group.
The following table represents a plausible set of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using standard computational models.
| Predicted 1H and 13C NMR Chemical Shifts for this compound | ||
|---|---|---|
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 (CH-Cl) | ~3.5 - 3.7 | ~63.0 |
| C2 (CH2) | ~1.7 - 1.9 | ~39.0 |
| C3 (CH2) | ~1.3 - 1.5 | ~29.0 |
| C4 (CH2-Ar) | ~2.6 - 2.8 | ~35.0 |
| C5 (CH3) | ~0.9 - 1.0 | ~14.0 |
| Aromatic C-H (ortho to pentyl) | ~7.1 - 7.2 | ~128.5 |
| Aromatic C-H (meta to pentyl) | ~7.2 - 7.3 | ~129.0 |
| Aromatic C (ipso, attached to pentyl) | - | ~142.0 |
| Aromatic C (para, attached to Cl) | - | ~132.0 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like DFT. dtic.milrsc.org These calculations determine the vibrational frequencies of the molecule's chemical bonds. umass.edu For this compound, DFT calculations would predict characteristic vibrational modes, including C-H stretching from the aromatic ring and the alkyl chain, C=C stretching within the benzene ring, and the distinctive C-Cl stretching frequency. Comparing these predicted frequencies with experimental IR data helps confirm the molecule's structure and functional groups. nih.govsemanticscholar.org
Molecular Modeling for Structure-Activity Relationships (SAR)
Molecular modeling is essential for developing Quantitative Structure-Activity Relationships (QSAR), which aim to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com QSAR models are mathematical equations that relate variations in the activity of a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. nih.gov
For a compound like this compound, a QSAR study would typically involve creating a series of structural analogs and assessing their biological activity against a specific target. Key molecular descriptors that could be calculated and correlated with activity include:
Hydrophobicity (LogP): Describes the compound's partitioning between an oily and an aqueous phase, which influences its ability to cross cell membranes.
Electronic Properties: Parameters like Hammett constants (σ) quantify the electron-withdrawing or electron-donating nature of substituents on the benzene ring.
Steric Parameters: Descriptors such as Molar Refractivity (MR) or Taft steric parameters provide a measure of the size and shape of the molecule or its substituents. nih.gov
Topological Indices: These descriptors encode information about the connectivity and branching of the molecular structure.
By systematically modifying the structure of this compound (e.g., changing the position or type of halogen, altering the length of the alkyl chain) and calculating these descriptors, a QSAR model can be built. nih.govnih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with potentially enhanced efficacy.
The following table provides a hypothetical example of data that might be used in a QSAR study of this compound analogs, correlating molecular descriptors with a hypothetical biological activity (pIC₅₀).
| Hypothetical QSAR Data for this compound Analogs | ||||
|---|---|---|---|---|
| Compound | Substituent (R) | LogP (Hydrophobicity) | σ (Electronic Effect) | pIC50 (Hypothetical Activity) |
| 1 (Parent) | 4-Cl | 4.50 | 0.23 | 5.80 |
| 2 | 4-F | 4.15 | 0.06 | 5.55 |
| 3 | 4-Br | 4.75 | 0.23 | 5.85 |
| 4 | 4-CH3 | 4.40 | -0.17 | 5.20 |
| 5 | 4-NO2 | 3.90 | 0.78 | 6.10 |
| 6 | 3-Cl | 4.50 | 0.37 | 5.95 |
Applications in Advanced Organic Synthesis Utilizing 4 Chloropentylbenzene
Intermediate in Alkylation Reactions
4-Chloropentylbenzene serves as a key intermediate in Friedel-Crafts alkylation reactions, a fundamental process in organic chemistry for attaching alkyl groups to aromatic rings. msu.edulibretexts.org In these reactions, the pentylbenzene (B43098) moiety is introduced to another aromatic substrate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile. youtube.comyoutube.com
The general mechanism involves the reaction of the chloroalkane (this compound) with the Lewis acid catalyst to form a more reactive electrophile. libretexts.org This electrophile is then attacked by the electron-rich aromatic ring of another molecule, leading to the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the aromatic ring with the pentylbenzene group. msu.edulibretexts.org
One of the challenges in Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to the formation of isomeric products. youtube.com In the case of this compound, the initial secondary carbocation formed at the fourth position of the pentyl chain could potentially rearrange to a more stable carbocation. However, reaction conditions can be optimized to favor the desired product. Another consideration is polyalkylation, where the product of the initial alkylation is more reactive than the starting material, leading to multiple substitutions. youtube.com This can often be controlled by using a large excess of the aromatic substrate. libretexts.org
The utility of this compound as an alkylating agent is significant in the synthesis of more complex molecules where a pentylbenzene unit is a required structural motif.
| Reaction Component | Role in Friedel-Crafts Alkylation | Key Considerations |
| This compound | Alkylating agent | Potential for carbocation rearrangement |
| Aromatic Substrate | Nucleophile | Reactivity influences reaction conditions |
| Lewis Acid (e.g., AlCl₃) | Catalyst | Activates the alkylating agent |
| Solvent (e.g., CS₂) | Reaction medium | Should be inert to reaction conditions |
Building Block for Pharmaceutical Compounds
The structural framework of this compound makes it a valuable building block in the synthesis of various pharmaceutical compounds. The presence of both a chlorinated alkyl chain and an aromatic ring allows for diverse chemical modifications and the introduction of various functional groups, which is a key aspect of drug discovery. guidechem.com
Chlorine-containing compounds are prevalent in a significant number of approved pharmaceuticals. guidechem.com The incorporation of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound can serve as a precursor for the synthesis of more complex chlorinated aromatic systems. The chloroalkyl chain can be transformed into other functional groups, or the phenyl ring can undergo further substitutions, providing a scaffold for building diverse libraries of compounds for drug screening.
The general strategy would involve using this compound as a starting material and subjecting it to a series of reactions to build up the final complex structure of a bioactive molecule. This could include further functionalization of the aromatic ring, modification of the pentyl chain, and coupling with other molecular fragments.
Precursor for Advanced Polymer Synthesis
This compound can be envisioned as a monomer or a precursor to monomers for the synthesis of advanced polymers. The presence of the reactive chloro group allows for its participation in various polymerization reactions. For example, it could potentially be used in polycondensation reactions or as a starting material to synthesize vinyl or other polymerizable monomers. The pentylbenzene side chain would impart specific properties to the resulting polymer, such as increased hydrophobicity and altered mechanical properties. While direct examples of polymers synthesized from this compound were not found in the search results, the principles of polymer chemistry suggest its potential utility in creating novel polymeric materials with tailored characteristics.
Derivatization Strategies and Functionalization
The chemical structure of this compound offers multiple sites for derivatization and functionalization, enabling the synthesis of a wide range of new compounds.
The chlorine atom on the pentyl chain is a primary site for nucleophilic substitution reactions. It can be replaced by a variety of nucleophiles to introduce different functional groups, such as:
Hydroxyl (-OH): By reaction with hydroxide (B78521) ions, leading to the corresponding alcohol.
Amino (-NH₂): Through reaction with ammonia (B1221849) or amines, forming primary, secondary, or tertiary amines.
Cyano (-CN): Via reaction with cyanide salts, which can then be further hydrolyzed to carboxylic acids or reduced to amines.
Thiol (-SH): By reaction with hydrosulfide, yielding a thiol.
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the pentyl group, various substituents can be introduced onto the ring, including:
Nitro (-NO₂): Through nitration with a mixture of nitric and sulfuric acids.
Halogens (-Br, -I): Via halogenation reactions.
Acyl (-COR): Through Friedel-Crafts acylation.
Sulfonyl (-SO₃H): Via sulfonation.
Environmental Fate and Degradation Pathways of 4 Chloropentylbenzene
Environmental Persistence and Mobility of Chlorinated Aromatics
Chlorinated aromatic hydrocarbons, a class of compounds that includes 4-chloropentylbenzene, are recognized for their potential persistence in the environment. wikipedia.orgnih.govsccwrp.org Their chemical stability, often conferred by the presence of chlorine atoms on the aromatic ring or alkyl side chains, can make them resistant to rapid degradation. acs.org The environmental longevity of these compounds is a significant concern, as it increases the potential for long-term exposure and accumulation in various environmental compartments. usgs.gov
The mobility of chlorinated aromatics in the environment is largely governed by their physicochemical properties, particularly their water solubility and hydrophobicity. wikipedia.org Compounds like this compound, with a nonpolar alkylbenzene structure, tend to have low water solubility and a high affinity for organic matter. This hydrophobicity causes them to adsorb to soil and sediment particles, which can limit their movement in aqueous systems but also create reservoirs of contamination. wikipedia.orgsccwrp.org Conversely, their volatility can facilitate transport in the atmosphere. The persistence of chlorinated hydrocarbons in marine ecosystems has been linked to their accumulation in surficial bottom sediments. sccwrp.org
Table 1: Factors Influencing the Environmental Persistence and Mobility of Chlorinated Aromatic Hydrocarbons
| Factor | Influence on Persistence | Influence on Mobility |
| Chlorination | Increased chlorination can enhance resistance to microbial degradation. eurochlor.org | Can affect volatility and water solubility. |
| Hydrophobicity | High hydrophobicity leads to sorption to organic matter, increasing persistence in soil and sediment. wikipedia.org | Low water solubility limits mobility in aquatic systems. |
| Volatility | Allows for atmospheric transport, contributing to wider distribution. | High volatility increases mobility in the air. |
| Bioavailability | Sorption to soil and sediment can reduce bioavailability for microbial degradation. | Reduced bioavailability can decrease the rate of biotic degradation. |
Degradation Pathways in Environmental Compartments
The breakdown of this compound in the environment can occur through several mechanisms, including photodegradation, biotransformation, and hydrolysis.
Photodegradation Mechanisms
Photodegradation, or photolysis, is a process where chemical compounds are broken down by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated organic compounds, this can be a significant degradation pathway in the atmosphere and in the surface layers of aquatic systems. nih.govbohrium.com The process can be initiated by the direct absorption of photons by the molecule, leading to the cleavage of chemical bonds. In the case of chlorinated hydrocarbons, the carbon-chlorine bond can be susceptible to photolytic cleavage. copernicus.orgacs.org
The photodegradation of chlorinated organics can also be mediated by indirect mechanisms. For instance, photochemically produced reactive species in the atmosphere, such as hydroxyl radicals (•OH), can initiate oxidation reactions that lead to the breakdown of these compounds. copernicus.orgnih.gov In aquatic environments, dissolved organic matter can act as a photosensitizer, absorbing light and producing reactive oxygen species that in turn degrade pollutants. nih.gov Studies on linear alkylbenzene sulfonates, which share the alkylbenzene structure, have shown that photocatalytic degradation can be an effective removal process. researchgate.net Recent research has also indicated that chlorinated volatile organic compounds on mineral dust particles can be converted into more toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans by sunlight. chemistryviews.org
Biotransformation Pathways
Microbial degradation is a crucial process for the removal of organic pollutants from the environment. nih.gov Bacteria, in particular, have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. unesp.brresearchgate.net The biotransformation of chlorinated aromatic hydrocarbons like this compound can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions, the initial step in the degradation of aromatic hydrocarbons often involves the action of oxygenase enzymes. oup.comfrontiersin.org These enzymes incorporate oxygen atoms into the aromatic ring, typically forming catechols or related dihydroxylated intermediates. ajol.info These intermediates are then subject to ring cleavage, followed by further metabolism to central cellular metabolites. unesp.br The presence of the alkyl side chain in this compound can influence the rate and pathway of degradation, as can the degree of branching in the alkyl chain. researchgate.net
Anaerobic biotransformation of chlorinated compounds often occurs through a process called reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms. This process is particularly important for highly chlorinated compounds. eurochlor.org The complete mineralization of some chlorinated aromatics may require a sequence of anaerobic and aerobic conditions. eurochlor.org Biotransformation of chlorinated paraffins can involve hydroxylation, dechlorination, and carbon chain decomposition. researchgate.netmdpi.comvu.nl
Table 2: Key Microbial Processes in the Biotransformation of Chlorinated Aromatic Hydrocarbons
| Process | Description | Environmental Conditions | Key Enzymes |
| Aerobic Oxidation | Incorporation of molecular oxygen into the aromatic ring or alkyl side chain, leading to ring cleavage. oup.comfrontiersin.org | Oxygen-rich environments (e.g., surface water, aerated soils). | Oxygenases (mono- and dioxygenases). frontiersin.org |
| Reductive Dechlorination | Removal of chlorine atoms and their replacement with hydrogen atoms. eurochlor.org | Oxygen-depleted environments (e.g., sediments, deep groundwater). | Dehalogenases. |
| Cometabolism | The fortuitous degradation of a compound by a microbe that gains no energy from the process. eurochlor.org | Can occur under both aerobic and anaerobic conditions. | Various, often non-specific, enzymes. |
Hydrolytic Stability Studies
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides such as this compound, hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group, forming an alcohol. This reaction can be an important abiotic degradation pathway in aqueous environments.
The rate of hydrolysis is influenced by factors such as temperature, pH, and the structure of the molecule. The carbon-chlorine bond in chlorobenzene (B131634) itself is strengthened by interaction with the aromatic ring's electrons, making it resistant to hydrolysis. youtube.com However, for this compound, the chlorine is on an alkyl chain, making it more susceptible to nucleophilic substitution reactions. The stability of this compound can be affected by solvent polarity, with non-polar solvents reducing the rate of hydrolysis of the C-Cl bond. While direct hydrolysis of the chlorine on an aromatic ring is difficult, hydrolysis of di- and trichlorobenzenes to produce chlorophenols can be achieved under high temperatures and pressures with a catalyst. google.com
Analytical Methods for Environmental Detection and Monitoring
The detection and quantification of chlorinated hydrocarbons like this compound in environmental samples require sensitive and selective analytical methods due to their typically low concentrations and the complexity of environmental matrices. ub.edu
The standard approach for analyzing semi-volatile organic compounds involves several steps:
Extraction: Isolating the target compounds from the sample matrix (e.g., water, soil, sediment) using techniques like organic solvent extraction (e.g., Soxhlet, ultrasonic) or pressurized liquid extraction. ub.eduenv.go.jp For volatile compounds in water, purge and trap or headspace methods are common. env.go.jp
Cleanup: Removing interfering co-extracted substances to obtain a cleaner sample for analysis. env.go.jp
Concentration: Increasing the concentration of the target analytes to levels that can be detected by the analytical instrument. env.go.jp
Analysis: Separating and identifying the compounds, typically using gas chromatography (GC). epa.gov For detection, mass spectrometry (MS) is widely used due to its high selectivity and sensitivity, providing both qualitative and quantitative information. ub.eduenv.go.jp Electron capture detectors (ECD) are also highly sensitive to halogenated compounds. epa.gov
Table 3: Common Analytical Techniques for Chlorinated Hydrocarbons
| Technique | Principle | Application |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. epa.gov | Primary separation technique for a wide range of chlorinated hydrocarbons. |
| Mass Spectrometry (MS) | Identifies compounds by measuring the mass-to-charge ratio of ionized molecules. ub.edu | Used as a detector for GC to provide definitive identification and quantification. |
| Electron Capture Detector (ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. epa.gov | Used with GC for trace-level detection of chlorinated compounds. |
| Liquid Chromatography (LC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. nih.gov | Used for less volatile or thermally labile compounds, often coupled with MS/MS. nih.gov |
Role as a Standard Reference Material
In analytical chemistry, standard reference materials are crucial for method validation, calibration, and quality control. They are highly pure compounds with well-characterized properties. While not explicitly designated as a certified reference material by all standards organizations, this compound is available from chemical suppliers and is cataloged in databases such as the NIST WebBook. nist.govnist.gov In this context, it serves as a reference substance for researchers to:
Develop and validate new analytical methods for the detection of chlorinated alkylbenzenes.
Identify and quantify this compound in environmental samples by comparing retention times and mass spectra from the sample with those of the pure standard.
Conduct toxicological and environmental fate studies where a pure, known compound is required.
Its inclusion in scientific databases and commercial availability underscores its importance as a benchmark compound for analytical and research purposes in environmental science. nih.govchemspider.com
Transport and Dispersion in Environmental Media
The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as vapor pressure, water solubility, and its tendency to adsorb to soil and sediments. For this compound, specific experimental data on these properties are required to accurately model its transport and dispersion.
Atmospheric Transport and Diffusion
The potential for long-range atmospheric transport of this compound would depend on its volatility and its persistence in the atmosphere. Generally, compounds with moderate to high vapor pressures and resistance to degradation by atmospheric oxidants can be transported over long distances. However, without specific data on the atmospheric chemistry of this compound, any discussion of its atmospheric transport and diffusion remains speculative.
Soil and Water Contamination Pathways
The contamination of soil and water by this compound would be influenced by factors such as its solubility in water, its tendency to bind to organic matter in soil, and its susceptibility to microbial degradation. The structure of this compound, with a chlorinated alkyl chain attached to a benzene (B151609) ring, suggests it would have limited water solubility and a preference for partitioning to soil and sediment. However, without empirical data from leaching and sorption studies, the precise pathways and extent of soil and water contamination cannot be definitively described.
Further research, including laboratory studies and field investigations, is necessary to generate the data required for a comprehensive assessment of the environmental fate and degradation pathways of this compound.
Molecular Interactions and Biological Relevance of 4 Chloropentylbenzene
Mechanisms of Interaction with Molecular Targets
Currently, there is no specific research detailing the mechanisms of interaction between 4-Chloropentylbenzene and molecular targets.
Role of the Chlorine Atom in Molecular Recognition
While the role of chlorine in molecular recognition is a subject of broader chemical and biological study, its specific contribution to the binding and interaction of this compound with biological targets has not been elucidated. In many organic compounds, a chlorine atom can influence molecular interactions through various means, including halogen bonding and by altering the electronic properties of the molecule. However, without specific studies on this compound, any discussion on the role of its chlorine atom would be purely speculative.
Electron Transfer Processes in Biological Systems
The involvement of this compound in electron transfer processes within biological systems is another area lacking direct scientific evidence. Electron transfer is a fundamental process in many biological functions, and while some chlorinated hydrocarbons are known to participate in such reactions, the specific behavior of this compound in this context has not been investigated.
Metabolomic and Biotransformation Studies
A thorough search of metabolomic and biotransformation literature did not yield any studies specifically focused on this compound. The metabolic pathways, potential metabolites, and the enzymes involved in the breakdown of this compound in any biological system have not been reported.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. There are currently no published SAR studies for bioactive derivatives of this compound. Such studies would be necessary to identify the key structural features of the molecule that contribute to any potential biological effects and to guide the design of new, related compounds with desired activities.
Future Directions and Research Opportunities
Development of Novel Catalytic Systems for 4-Chloropentylbenzene Synthesis
The synthesis of this compound, predominantly achieved through Friedel-Crafts alkylation of benzene (B151609) with a suitable pentyl chloride derivative, is a key area for catalytic innovation. Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but suffer from drawbacks including corrosivity, moisture sensitivity, and the generation of stoichiometric waste, prompting research into more sustainable alternatives. mt.comchemguide.co.uk
Future research will likely focus on the development of heterogeneous catalysts to simplify product separation and catalyst recycling. Solid acid catalysts, including zeolites, clays, and metal oxides, offer promising avenues. researchgate.net Zeolites, with their shape-selective properties, could potentially control the regioselectivity of the alkylation, favoring the desired para-isomer. researchgate.net The development of mesoporous zeolites is also a key area, aiming to improve diffusion of the relatively bulky reactants and products. researchgate.net
Another promising direction is the use of solid-supported Lewis acids, where traditional catalysts are immobilized on inert supports like silica (B1680970) or alumina. This approach combines the high reactivity of Lewis acids with the practical advantages of heterogeneous catalysis. Furthermore, the exploration of novel, water-tolerant Lewis acids could significantly reduce the environmental impact by allowing for reactions in less stringent conditions.
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites | Shape selectivity, reusability, reduced waste | Development of hierarchical and mesoporous zeolites for improved mass transport. |
| Modified Clays | Low cost, readily available | Intercalation of Lewis acidic species to enhance activity and selectivity. |
| Metal Oxides | High thermal stability, tunable acidity | Synthesis of mixed-metal oxides with optimized acidic and textural properties. |
| Supported Lewis Acids | High reactivity, ease of separation | Covalent anchoring of Lewis acids on high-surface-area supports. |
Exploration of New Reactivity Modes and Mechanistic Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for process optimization and the discovery of new synthetic routes. The Friedel-Crafts alkylation mechanism, involving the formation of a carbocation intermediate, is well-established in principle. However, the specifics for a secondary haloalkane like a chloropentyl precursor can be complex due to potential carbocation rearrangements. youtube.commasterorganicchemistry.com
Future mechanistic studies could employ advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to probe the reaction intermediates and transition states under catalytic conditions. Isotopic labeling studies can also provide definitive evidence for the occurrence and extent of carbocation rearrangements.
Beyond the classical Friedel-Crafts pathway, research into alternative activation modes of the alkylating agent is warranted. For instance, the use of photoredox catalysis could offer a milder and more selective method for generating the key alkyl radical or carbocationic species, potentially avoiding the harsh conditions associated with strong Lewis acids.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is set to accelerate progress in the study of this compound. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the Friedel-Crafts alkylation, providing insights into the energies of intermediates and transition states. nih.gov This can help in predicting the most favorable reaction conditions and in designing catalysts with enhanced activity and selectivity.
Computational screening of potential catalysts, a rapidly growing field, can significantly reduce the experimental effort required to identify promising candidates. By calculating key descriptors of catalytic activity, such as the Lewis acidity and the binding energies of reactants and products, a large number of potential catalysts can be evaluated in silico before being synthesized and tested in the laboratory.
Furthermore, computational tools can be used to predict the physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific characteristics for applications in materials science and medicinal chemistry. This predictive power can guide synthetic efforts towards the most promising candidates.
Sustainable and Green Chemical Approaches for this compound
The principles of green chemistry are increasingly influencing the design of chemical processes. For the synthesis of this compound, this translates to a focus on reducing waste, minimizing energy consumption, and using less hazardous materials. tandfonline.com
A key area of research is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. The use of ionic liquids or deep eutectic solvents as both catalyst and solvent in Friedel-Crafts reactions has shown promise in other systems and could be adapted for the synthesis of this compound. These solvent systems can enhance reaction rates and facilitate catalyst recycling.
The development of catalytic systems that can operate under milder reaction conditions, such as lower temperatures and pressures, will also contribute to a greener process. This can be achieved through the design of more active catalysts or the use of alternative energy sources like microwave irradiation or ultrasound to promote the reaction. Furthermore, exploring biocatalytic routes, while challenging for this type of transformation, could offer a highly selective and sustainable long-term alternative.
| Green Chemistry Approach | Potential Benefits | Research Direction |
| Alternative Solvents | Reduced VOC emissions, potential for catalyst recycling | Exploration of ionic liquids and deep eutectic solvents. |
| Energy Efficiency | Lower energy consumption and carbon footprint | Development of highly active catalysts for low-temperature reactions; use of microwave or ultrasound. |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Investigation of bio-based routes to benzene and pentyl derivatives. |
| Atom Economy | Minimized waste generation | Designing reaction pathways that maximize the incorporation of reactant atoms into the final product. |
Expanding Applications in Materials Science and Medicinal Chemistry
While currently, specific applications for this compound are not widely documented, its structure suggests potential as a versatile building block in both materials science and medicinal chemistry. The presence of a reactive chlorine atom on the alkyl chain and an aromatic ring allows for a wide range of subsequent chemical modifications.
In materials science, this compound could serve as a monomer or a functionalized intermediate for the synthesis of novel polymers. The long alkyl chain could impart flexibility and solubility to polymer backbones, while the aromatic ring can contribute to thermal stability and electronic properties. Functionalization of the aromatic ring or substitution of the chlorine atom could be used to tune the properties of the resulting materials for applications in areas such as specialty plastics, liquid crystals, or organic electronics. Long-chain alkylaromatics are known to be important components in various industrial fluids and can be produced from the upcycling of polymers. nih.govacs.org
In medicinal chemistry, the this compound scaffold could be a starting point for the synthesis of new drug candidates. The lipophilic pentylbenzene (B43098) moiety could be used to modulate the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The chlorine atom provides a handle for the introduction of various functional groups, allowing for the creation of a library of compounds for biological screening. Haloalkylbenzenes are recognized as important intermediates in the synthesis of pharmaceuticals. rasayanjournal.co.intrust-chem.com The exploration of its derivatives could lead to the discovery of new therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for 4-Chloropentylbenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, chloropentane derivatives can react with benzene derivatives under catalysis (e.g., AlCl₃). Key variables include:
- Catalyst type : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
- Temperature : Excess heat may induce side reactions (e.g., polysubstitution); controlled heating (60–80°C) optimizes mono-substitution .
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor alkylation over competing elimination pathways.
Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product.
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the para position show distinct splitting patterns .
- Infrared (IR) Spectroscopy : C-Cl stretching vibrations (~550–850 cm⁻¹) and alkyl chain C-H stretches (~2800–3000 cm⁻¹) validate structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 182 for C₁₁H₁₅Cl) confirm molecular weight.
- Computational Models : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and stability .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile or Viton® gloves and Tychem® CPF 4 suits to prevent skin permeation. Avoid latex due to degradation risks .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity or physical properties?
- Methodological Answer :
- Data Reliability Assessment : Classify studies using criteria from :
- Reliable with Restriction : Studies adhering to OECD guidelines but with minor deviations (e.g., pre-GLP methods).
- Not Reliable : Poorly documented studies or those with conflicting controls.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects) causing discrepancies .
- Reproducibility Tests : Repeat experiments under standardized conditions (e.g., fixed catalyst ratios) to validate outliers .
Q. What mechanistic insights exist for substitution reactions involving this compound?
- Methodological Answer :
- Electrophilic Substitution : The chloro group directs incoming electrophiles to the para position, but steric hindrance from the pentyl chain may alter regioselectivity. Kinetic studies (e.g., Hammett plots) quantify substituent effects .
- Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups; this compound’s low reactivity here suggests design modifications (e.g., introducing nitro groups) for such pathways .
Q. What computational models are used to predict the environmental behavior of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Predicts log P (octanol-water partition coefficient) to assess bioaccumulation potential. Models trained on chlorobenzene analogs show log P ~3.5, indicating moderate hydrophobicity .
- EPIWIN Software : Estimates degradation half-lives in soil/water. For this compound, predicted t₁/₂ >60 days in aerobic soils suggest persistence, necessitating mitigation strategies .
Q. What novel applications of this compound are emerging in material science or medicinal chemistry?
- Methodological Answer :
- Medicinal Chemistry : As a hydrophobic scaffold, it may enhance drug bioavailability. Structure-activity relationship (SAR) studies optimize interactions with target enzymes (e.g., cytochrome P450 isoforms) .
- Material Science : Functionalization via Suzuki coupling introduces π-conjugated systems for organic semiconductors. Thermal stability tests (TGA/DSC) confirm suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
